![molecular formula C6H6BrMgNO B6303154 (5-Methoxypyridin-2-yl)magnesium bromide, 0.25 M in 2-MeTHF CAS No. 1354927-63-1](/img/structure/B6303154.png)
(5-Methoxypyridin-2-yl)magnesium bromide, 0.25 M in 2-MeTHF
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Overview
Description
Scientific Research Applications
(5-Methoxypyridin-2-yl)magnesium bromide has been used in a variety of scientific research applications, including the synthesis of heterocyclic compounds, Grignard reactions, Wittig reactions, and cyclopropanation. It has also been used in the synthesis of various pharmaceutical compounds, including pyridines, thiophenes, and indoles. In addition, it has been used in the synthesis of various organometallic compounds, including organoboranes and organolithiums.
Mechanism of Action
The mechanism of action of (5-methoxypyridin-2-yl)magnesium bromide is not fully understood. However, it is believed that the reaction of 5-methoxypyridine with magnesium bromide results in the formation of a magnesium-bromide complex, which serves as a Lewis acid. This complex then acts as a catalyst in the reaction, promoting the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (5-methoxypyridin-2-yl)magnesium bromide are not well understood. However, it is known that it is a strong Lewis acid and can act as a catalyst in various organic reactions.
Advantages and Limitations for Lab Experiments
The advantages of using (5-methoxypyridin-2-yl)magnesium bromide in laboratory experiments include its low cost and ease of use. It is also a strong Lewis acid and can be used in a variety of organic reactions. However, it is important to note that it is hygroscopic and should be stored in a dry environment. Additionally, it should be handled with care, as it can be corrosive.
Future Directions
Future research on (5-methoxypyridin-2-yl)magnesium bromide could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted on its applications in organic synthesis, including its use in the synthesis of heterocyclic compounds and organometallic compounds. Finally, further research could be conducted on the development of new and improved synthetic methods using this reagent.
Synthesis Methods
The synthesis of (5-methoxypyridin-2-yl)magnesium bromide is typically achieved by the reaction of 5-methoxypyridine with magnesium bromide in an organic solvent such as 2-MeTHF. The reaction is typically carried out at room temperature, and the resulting product is a white solid.
properties
IUPAC Name |
magnesium;5-methoxy-2H-pyridin-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.BrH.Mg/c1-8-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKAGSDISINVMF-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=[C-]C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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